2-Isopropylpyridin-4-amine
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Overview
Description
2-Isopropylpyridin-4-amine is a heterocyclic organic compound with the molecular formula C8H12N2 It is characterized by a pyridine ring substituted with an isopropyl group at the second position and an amino group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylpyridin-4-amine can be achieved through several methods. One common approach involves the alkylation of 4-aminopyridine with isopropyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Material: 4-aminopyridine
Reagent: Isopropyl bromide or isopropyl chloride
Base: Sodium hydroxide or potassium carbonate
Solvent: Dimethylformamide (DMF) or acetonitrile
Reaction Conditions: Reflux temperature for several hours
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Isopropylpyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Nitroso or nitro derivatives of this compound.
Reduction: Corresponding amines or other reduced products.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Isopropylpyridin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Isopropylpyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds or participate in electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
4-Aminopyridine: A precursor in the synthesis of 2-Isopropylpyridin-4-amine, known for its use in treating multiple sclerosis.
2-Methylpyridin-4-amine: Similar structure but with a methyl group instead of an isopropyl group.
2-Ethylpyridin-4-amine: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness: this compound is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isopropyl group can lead to different interactions and properties compared to its methyl or ethyl analogs.
Properties
IUPAC Name |
2-propan-2-ylpyridin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6(2)8-5-7(9)3-4-10-8/h3-6H,1-2H3,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMLYMQQBZGHLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CC(=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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